
6-Fluorescein-amidohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluorescein-amidohexanol is a chemical compound with the molecular formula C27H25NO7 and a molecular weight of 475.49 g/mol . It is a derivative of fluorescein, a widely used fluorescent dye. The compound is characterized by its unique structure, which includes a fluorescein moiety linked to a hexanol chain via an amide bond. This structure imparts specific properties that make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorescein-amidohexanol typically involves the reaction of fluorescein with hexanol in the presence of a coupling agent. One common method is the use of carbodiimide coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond between the carboxyl group of fluorescein and the hydroxyl group of hexanol . The reaction is usually carried out in an organic solvent, such as dichloromethane, under mild conditions to prevent degradation of the fluorescein moiety.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as in situ polymerization. This method allows for the incorporation of fluorescein into polymer matrices, enhancing the mechanical and fluorescence properties of the resulting composite materials . The process involves the dispersion of fluorescein in the monomers of the polymer, followed by polymerization to form a stable composite.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluorescein-amidohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or carboxylates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amide bond can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
6-Fluorescein-amidohexanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Fluorescein-amidohexanol involves its ability to fluoresce when exposed to specific wavelengths of light. The fluorescein moiety absorbs light at a maximum wavelength of 494 nm and emits light at a maximum wavelength of 521 nm . This fluorescence property is utilized in various applications, such as imaging and detection. The compound can interact with molecular targets through its hydroxyl and amide groups, allowing it to bind to specific biomolecules and facilitate their detection .
Comparación Con Compuestos Similares
Similar Compounds
5-Carboxyfluorescein: Similar to 6-Fluorescein-amidohexanol, but with a carboxyl group at the 5-position instead of the 6-position.
Fluorescein diacetate: A non-fluorescent derivative that becomes fluorescent upon hydrolysis.
Fluorescein isothiocyanate: Used for labeling proteins and other biomolecules.
Uniqueness
This compound is unique due to its specific structure, which combines the fluorescence properties of fluorescein with the functional versatility of a hexanol chain. This combination allows for enhanced binding to various targets and improved stability in different environments .
Propiedades
Fórmula molecular |
C27H25NO7 |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
3',6'-dihydroxy-N-(6-hydroxyhexyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-carboxamide |
InChI |
InChI=1S/C27H25NO7/c29-13-4-2-1-3-12-28-25(32)18-6-5-7-21-24(18)26(33)35-27(21)19-10-8-16(30)14-22(19)34-23-15-17(31)9-11-20(23)27/h5-11,14-15,29-31H,1-4,12-13H2,(H,28,32) |
Clave InChI |
NDDKIXPMOMETRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)C(=O)NCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


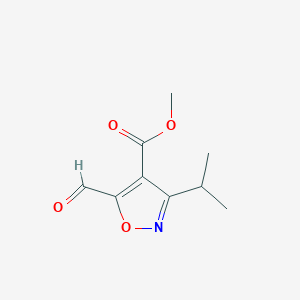
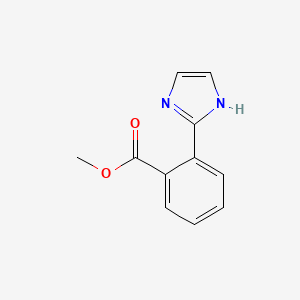

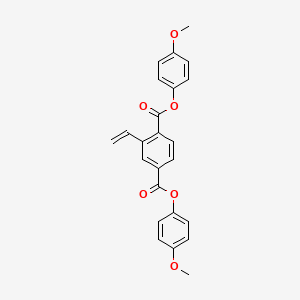

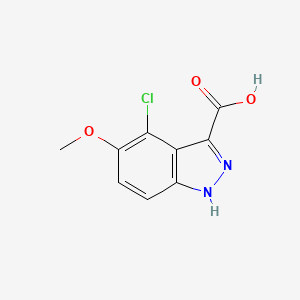
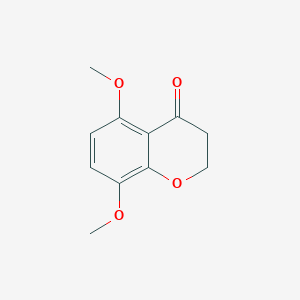
![2-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13034118.png)
![Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate](/img/structure/B13034123.png)
![4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane](/img/structure/B13034126.png)
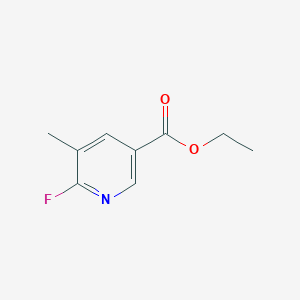
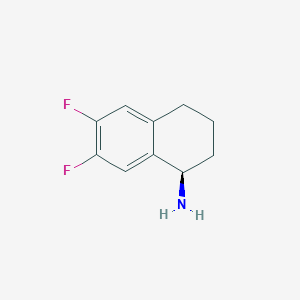
![7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13034130.png)

